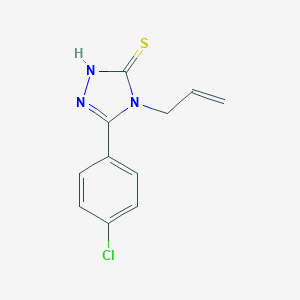

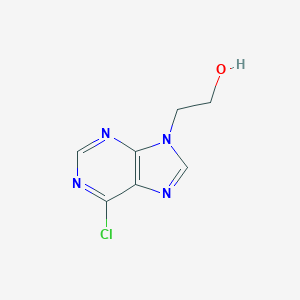

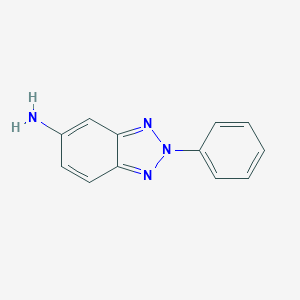

![molecular formula C10H14O3 B188189 Acide 3,3-diméthyl-2-oxobicyclo[2.2.1]heptane-1-carboxylique CAS No. 469-74-9](/img/structure/B188189.png)

Acide 3,3-diméthyl-2-oxobicyclo[2.2.1]heptane-1-carboxylique

Vue d'ensemble

Description

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 469-74-9 . It has a molecular weight of 182.22 and its IUPAC name is 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is 1S/C10H14O3/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a solid compound . The compound’s molecular weight is 182.22 .Applications De Recherche Scientifique

Marquage covalent des protéines

Ce composé est mentionné comme un réactif pour la préparation d'électrophiles de nitrile alcényle, qui peuvent être utilisés pour le marquage covalent des protéines .

Analogues bioactifs

Il existe une mention de 7-oxabicyclo[2.2.1]heptanes naturels et d'analogues bioactifs, suggérant une activité biologique potentielle et des applications dans ce domaine .

Voies de synthèse

Le composé est lié aux 7-oxanorbornanes, qui présentent plusieurs voies de synthèse, notamment la réaction de Diels-Alder, indiquant son utilisation en chimie organique synthétique .

Mécanisme D'action

Target of Action

The primary target of 3,3-Dimethyl-2-oxobicyclo[22Related compounds have been known to inhibit protein phosphatases .

Mode of Action

The exact mode of action of 3,3-Dimethyl-2-oxobicyclo[22It is suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-2-oxobicyclo[22Protein phosphatases, which this compound may inhibit, play a role in cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-2-oxobicyclo[22The inhibition of protein phosphatases could potentially affect cellular transduction events .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid in laboratory experiments has several advantages. One advantage is that 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is relatively inexpensive and easy to obtain. Additionally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is stable under a variety of conditions, making it suitable for a wide range of experiments. Finally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Orientations Futures

The future of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid research is promising. One potential area of research is to better understand the mechanism of action of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid. Finally, further research is needed to develop new methods for the synthesis of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid and to explore its use in other laboratory experiments.

Méthodes De Synthèse

The synthesis of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can be accomplished by a variety of methods. One method involves the reaction of cyclohexanecarboxylic acid with dimethyl sulfoxide (DMSO) in the presence of an acid catalyst. The reaction produces 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid and dimethyl sulfide (DMS). The reaction is typically carried out at temperatures between 80 and 120°C. The reaction is typically complete within 24 hours.

Analyse Biochimique

Biochemical Properties

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can form complexes with metal ions, which can further affect its biochemical properties and interactions .

Cellular Effects

The effects of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as protein phosphatases, which play a critical role in regulating cellular signaling pathways. This inhibition can lead to the activation of downstream signaling cascades that influence cell fate decisions. Additionally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can bind to DNA and modulate gene expression by acting as a transcriptional regulator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have protective effects against oxidative damage and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis .

Metabolic Pathways

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites that can further interact with cellular macromolecules. Additionally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can be influenced by its interactions with other biomolecules, such as lipids and proteins .

Subcellular Localization

The subcellular localization of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, where it can exert its effects on cellular metabolism and gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also influence the localization and activity of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid .

Propriétés

IUPAC Name |

3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQVWMMEHAPYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304715 | |

| Record name | 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-74-9 | |

| Record name | NSC167056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

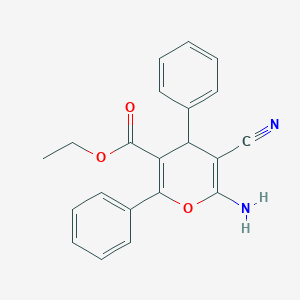

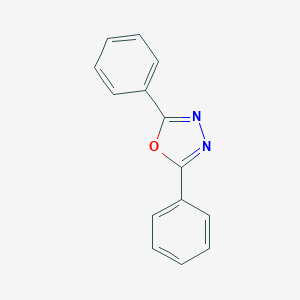

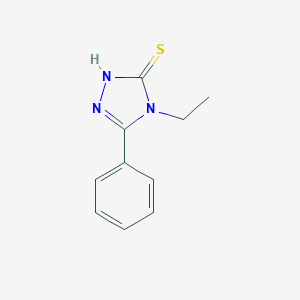

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)

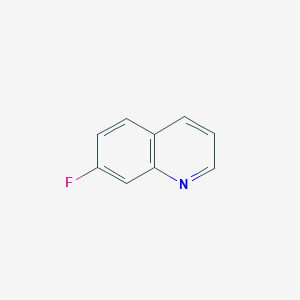

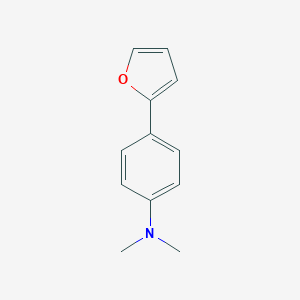

![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)

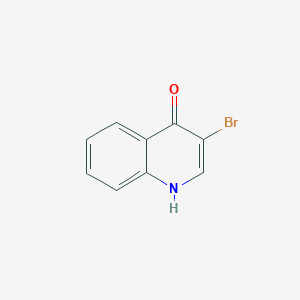

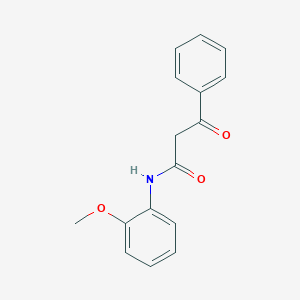

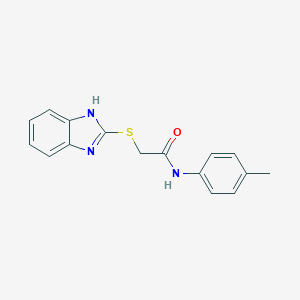

![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)